REACTION_CXSMILES
|
C(OC(C(F)(F)F)C(F)(F)F)(=O)C(C)=C.O=C=NC1CC(C)(C)CC(C)(CN=C=O)C1.[C:32]([C:35]1[CH:36]=[C:37]([CH:44]=[CH:45][CH:46]=1)C(N=C=O)(C)C)([CH3:34])=[CH2:33]>>[CH3:34][C:32]([C:35]1[CH:36]=[CH:37][CH:44]=[CH:45][CH:46]=1)=[CH2:33]
|
Name
|
α,ω-di-propylamino-poly-(dimethyl siloxane)
|
Quantity
|
9.045 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC(C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1C=C(C(C)(C)N=C=O)C=CC1
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-water bath
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 hours at room temperature until all isocycanate
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 more hours
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70.9% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(C(F)(F)F)C(F)(F)F)(=O)C(C)=C.O=C=NC1CC(C)(C)CC(C)(CN=C=O)C1.[C:32]([C:35]1[CH:36]=[C:37]([CH:44]=[CH:45][CH:46]=1)C(N=C=O)(C)C)([CH3:34])=[CH2:33]>>[CH3:34][C:32]([C:35]1[CH:36]=[CH:37][CH:44]=[CH:45][CH:46]=1)=[CH2:33]
|
Name
|
α,ω-di-propylamino-poly-(dimethyl siloxane)
|
Quantity
|
9.045 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC(C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1C=C(C(C)(C)N=C=O)C=CC1
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-water bath
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 hours at room temperature until all isocycanate
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 more hours
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70.9% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |